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Compound of Interest

Compound Name: Vegfr-2-IN-10

Cat. No.: B14748304 Get Quote

This technical guide provides an in-depth overview of Vegfr-2-IN-10, a small molecule inhibitor

of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended

for researchers, scientists, and drug development professionals interested in the chemical

properties and biological activity of this compound.

Chemical Structure and Physicochemical Properties
The definitive chemical structure and detailed physicochemical properties of the compound

marketed as "Vegfr-2-IN-10" are not readily available in public scientific literature. However, a

compound identified as 2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been

associated with Vegfr-2-IN-10 by some commercial suppliers. It is crucial to note that this

association has not been independently verified in peer-reviewed publications.

Below are the computed physicochemical properties for a structurally related compound, 8-

Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, which may offer some insight into the

general characteristics of this chemical class.
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Property Value Source

Molecular Formula C12H14N2O PubChem

Molecular Weight 202.25 g/mol PubChem

XLogP3 1.5 PubChem

Hydrogen Bond Donor Count 2 PubChem

Hydrogen Bond Acceptor

Count
3 PubChem

Rotatable Bond Count 1 PubChem

Exact Mass 202.110613074 Da PubChem

Topological Polar Surface Area 37.1 Å² PubChem

Heavy Atom Count 15 PubChem

CAS Number 126912-70-7 PubChem

Disclaimer: The properties listed above are for a related compound and should be used with

caution as the exact properties of Vegfr-2-IN-10 may differ.

Biological Activity
Vegfr-2-IN-10 is characterized as an inhibitor of VEGFR-2, a key receptor tyrosine kinase

involved in angiogenesis. The primary reported quantitative data for its biological activity is its

half-maximal inhibitory concentration (IC50).

Parameter Value Description

IC50 0.7 µM
Inhibition of VEGF-induced

VEGFR-2 phosphorylation.

This IC50 value indicates that Vegfr-2-IN-10 is a potent inhibitor of VEGFR-2 signaling.
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Mechanism of Action: The VEGFR-2 Signaling
Pathway
VEGFR-2 is a primary mediator of the biological effects of Vascular Endothelial Growth Factor-

A (VEGF-A), playing a crucial role in angiogenesis, the formation of new blood vessels. The

binding of VEGF-A to VEGFR-2 on the surface of endothelial cells triggers a cascade of

intracellular signaling events that ultimately lead to cell proliferation, migration, survival, and

increased vascular permeability. Small molecule inhibitors like Vegfr-2-IN-10 typically target the

ATP-binding site within the kinase domain of VEGFR-2, preventing the autophosphorylation of

the receptor and thereby blocking downstream signaling.

The following diagram illustrates the major signaling pathways activated by VEGFR-2.
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Caption: Simplified VEGFR-2 signaling cascade leading to key cellular responses in

angiogenesis.
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Experimental Protocols
While the specific experimental protocol used to determine the IC50 of Vegfr-2-IN-10 is not

publicly available, a general methodology for assessing the inhibitory activity of a compound

against VEGFR-2 is described below. This is based on common kinase assay formats.

In Vitro VEGFR-2 Kinase Assay (Generic Protocol)
This type of assay measures the direct inhibitory effect of a compound on the kinase activity of

purified, recombinant VEGFR-2.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic

activity of VEGFR-2 by 50% (IC50).

Materials:

Recombinant human VEGFR-2 (kinase domain)

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

ATP (adenosine triphosphate)

A suitable substrate for VEGFR-2 (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

Test inhibitor (Vegfr-2-IN-10) dissolved in a suitable solvent (e.g., DMSO)

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

Microplate reader (luminometer or spectrophotometer)

96- or 384-well assay plates

Procedure:

Preparation of Reagents: Prepare serial dilutions of the test inhibitor in the kinase assay

buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all

wells and should not exceed a level that affects enzyme activity (typically ≤1%).
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Assay Setup: To the wells of the microplate, add the kinase assay buffer, the diluted test

inhibitor (or vehicle control), and the VEGFR-2 enzyme.

Enzyme-Inhibitor Pre-incubation: Incubate the plate for a defined period (e.g., 10-30

minutes) at room temperature to allow the inhibitor to bind to the enzyme.

Initiation of Kinase Reaction: Add a mixture of ATP and the substrate to each well to start the

phosphorylation reaction.

Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a

specific duration (e.g., 30-60 minutes).

Detection: Stop the kinase reaction and add the detection reagent according to the

manufacturer's instructions. This reagent measures the amount of ADP produced (in the

case of ADP-Glo™) or the amount of ATP remaining (in the case of Kinase-Glo®), which is

inversely proportional to the kinase activity.

Data Acquisition: Read the signal (e.g., luminescence) using a microplate reader.

Data Analysis:

Subtract the background signal (wells with no enzyme) from all other readings.

Normalize the data by setting the activity in the absence of the inhibitor (vehicle control) to

100%.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based VEGF-Induced VEGFR-2 Phosphorylation
Assay (Generic Protocol)
This assay format assesses the ability of an inhibitor to block the phosphorylation of VEGFR-2

within a cellular context.
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Objective: To determine the IC50 of an inhibitor for the autophosphorylation of VEGFR-2 in

response to VEGF stimulation in intact cells.

Materials:

Endothelial cells that express VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells -

HUVECs)

Cell culture medium and supplements

VEGF-A

Test inhibitor (Vegfr-2-IN-10)

Lysis buffer

Antibodies:

Primary antibody against phosphorylated VEGFR-2 (p-VEGFR-2)

Primary antibody against total VEGFR-2

Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)

Detection method (e.g., Western blotting, ELISA)

Procedure:

Cell Culture: Plate endothelial cells in appropriate culture vessels and grow them to a

suitable confluency.

Serum Starvation: Prior to the experiment, serum-starve the cells for several hours to reduce

basal receptor phosphorylation.

Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for

a defined period (e.g., 1-2 hours).
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VEGF Stimulation: Stimulate the cells with a fixed concentration of VEGF-A for a short period

(e.g., 5-15 minutes) to induce VEGFR-2 phosphorylation. Include a non-stimulated control

and a VEGF-stimulated control without the inhibitor.

Cell Lysis: Wash the cells with cold PBS and then lyse them with a suitable lysis buffer to

extract cellular proteins.

Protein Quantification: Determine the protein concentration in each lysate to ensure equal

loading for analysis.

Detection of Phosphorylation:

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a

membrane, and probe with antibodies against p-VEGFR-2 and total VEGFR-2. The signal

intensity is then quantified.

ELISA: Use a sandwich ELISA kit with a capture antibody for total VEGFR-2 and a

detection antibody for p-VEGFR-2 to quantify the level of phosphorylated receptor in the

lysates.

Data Analysis:

Quantify the p-VEGFR-2 signal and normalize it to the total VEGFR-2 signal for each

sample.

Calculate the percentage of inhibition of VEGF-induced phosphorylation for each inhibitor

concentration relative to the VEGF-stimulated control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to determine the IC50 value.

Conclusion
Vegfr-2-IN-10 is a potent inhibitor of VEGFR-2 phosphorylation. While detailed information

regarding its chemical structure and the specific protocols for its characterization are not widely

published, this guide provides the available data and outlines the fundamental principles and

methodologies relevant to its biological activity and mechanism of action. Researchers using
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this compound are advised to independently verify its properties and activity for their specific

applications.

To cite this document: BenchChem. [Vegfr-2-IN-10: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14748304#vegfr-2-in-10-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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